ethyl 4-oxo-5-(thiophene-2-amido)-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 4-oxo-5-(thiophene-2-amido)-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, a thiophene-2-carbonylamino group, and a trifluoromethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-5-(thiophene-2-amido)-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Thieno[3,4-d]pyridazine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Thiophene-2-carbonylamino Group: This step involves the reaction of the thieno[3,4-d]pyridazine intermediate with a thiophene-2-carbonyl chloride in the presence of a base.
Attachment of the Trifluoromethylphenyl Group: This can be done through a substitution reaction using a trifluoromethylphenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-oxo-5-(thiophene-2-amido)-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.
Scientific Research Applications
ethyl 4-oxo-5-(thiophene-2-amido)-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for the development of new drugs.
Medicine: The compound could be investigated for its pharmacological properties, including potential anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-5-(thiophene-2-amido)-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
ethyl 4-oxo-5-(thiophene-2-amido)-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
- Ethyl 5-oxo-2-isoxazoline-4-carboxylate
- Ethyl 3-chloro-5-methyl-2-isoxazoline-4-carboxylate
- Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate
- Ethyl 3-(4-bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate
These compounds share some structural similarities but differ in their specific functional groups and overall structure, which can lead to differences in their chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-oxo-5-(thiophene-2-carbonylamino)-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O4S2/c1-2-31-20(30)16-13-10-33-18(25-17(28)14-4-3-9-32-14)15(13)19(29)27(26-16)12-7-5-11(6-8-12)21(22,23)24/h3-10H,2H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTHEZJFCVJVPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CS3)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.